REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10](O)=[O:11])=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)CCC(=O)O
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Name
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Na2SO4.10H2O
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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37 mL
|
Type
|
reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The liquid was filtered
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Type
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WASH
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Details
|
The solid was washed with THF and CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
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The filtrate was dried over Na2SO4
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Type
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FILTRATION
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Details
|
After filtration and concentration in vacuo
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Type
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CUSTOM
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Details
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the crude was purified by flash chomatography (7% MeOH—CH2Cl2)
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Name
|
|
Type
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product
|
Smiles
|
NC1=CC=C(C=C1)CCCO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |